

## Evaluating the selectivity profile of Wdr5-IN-7 against other WD40 proteins

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Compound of Interest		
Compound Name:	Wdr5-IN-7	
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# **Evaluating the Selectivity Profile of WDR5 Inhibitors: A Comparative Guide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the selectivity profile of small-molecule inhibitors targeting the WD repeat-containing protein 5 (WDR5). While specific head-to-head screening data for **Wdr5-IN-7** against a comprehensive panel of other WD40 proteins is not readily available in the public domain, this document outlines the established methodologies for assessing inhibitor selectivity and presents data for the well-characterized WDR5 inhibitor, OICR-9429, as a representative example. The principles and experimental protocols described herein are directly applicable to the evaluation of **Wdr5-IN-7** and other inhibitors of this target class.

WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes[1][2][3]. Its role in regulating gene expression has made it an attractive target in oncology[4][5][6]. Inhibitors targeting the WDR5-MLL interaction, often by binding to the "WIN" (WDR5-interacting) site, have shown promise in preclinical studies[7][8][9][10]. A critical aspect of their therapeutic potential lies in their selectivity for WDR5 over other proteins, particularly other members of the large WD40 protein family.



## **Data Presentation: Assessing Functional Selectivity**

The selectivity of WDR5 inhibitors is often evaluated through a combination of biochemical and cellular assays. A key method for demonstrating on-target activity in a cellular context involves comparing the inhibitor's effect on cancer cell lines that are dependent on the WDR5-MLL interaction for their proliferation (sensitive lines, e.g., MV4;11 and MOLM-13, which harbor MLL rearrangements) versus those that are not (resistant lines, e.g., K562)[3][7]. The ratio of the half-maximal growth inhibition (GI<sub>50</sub>) in resistant versus sensitive cell lines provides a quantitative measure of cellular selectivity.

Below is a summary of the biochemical and cellular activity for representative WDR5 inhibitors.

Compound	Target Binding (K <sub>i</sub> , TR-FRET)	HMT Inhibition (IC50)	Cellular Proliferatio n (Gl <sub>50</sub> , MV4;11)	Cellular Proliferatio n (Gl <sub>50</sub> , K562)	Cellular Selectivity (K562/MV4; 11)
OICR-9429	64 ± 4 nM	Not Reported	~1-5 μM	> 30 μM	> 6-30 fold
MM-102	< 1 nM	~10-50 nM	~25-50 μM	> 50 μM	> 2 fold

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.

The data for OICR-9429 demonstrates high selectivity for WDR5-dependent processes. It shows no significant binding or inhibition against a panel of 22 human methyltransferases, 9 other WD40 and histone reader domains, and over 250 kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters[2]. While a direct comparison against a full panel of individual WD40 proteins is not provided, this broad screening indicates a high degree of specificity for WDR5.

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. The following are protocols for key experiments used to evaluate WDR5 inhibitors.



## Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This biochemical assay is used to determine the binding affinity (K<sub>i</sub>) of an inhibitor to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from the MLL protein.

#### Materials:

- Recombinant human WDR5 protein
- FITC-labeled MLL1 peptide (e.g., FITC-ARAEVHLRKS)
- Terbium-conjugated anti-His antibody (for His-tagged WDR5)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test compounds (e.g., Wdr5-IN-7)
- 384-well low-volume black plates
- TR-FRET plate reader

#### Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 384-well plate, add the test compound, recombinant WDR5 protein, and the terbiumconjugated anti-His antibody.
- Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.
- Add the FITC-labeled MLL1 peptide to initiate the displacement reaction.
- Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
- Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (FITC) and 620 nm (Terbium).



- The ratio of the emission signals (620/520) is calculated. A decrease in this ratio indicates displacement of the FITC-peptide by the test compound.
- Calculate the K<sub>i</sub> value by fitting the dose-response curve using the Cheng-Prusoff equation.

### **Histone Methyltransferase (HMT) Assay**

This functional assay measures the ability of an inhibitor to block the enzymatic activity of the MLL complex, for which WDR5 is an essential component.

#### Materials:

- Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
- Histone H3 substrate (e.g., biotinylated H3 peptide)
- S-adenosyl-L-[<sup>3</sup>H]-methionine (<sup>3</sup>H-SAM) as a methyl donor
- Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated)
- Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT)
- Test compounds
- 96-well plates
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add the test compound and the reconstituted MLL1 core complex.
- Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the methylation reaction by adding the histone H3 substrate and <sup>3</sup>H-SAM.



- Incubate the reaction at 30°C for a defined time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., containing unlabeled SAM).
- Add streptavidin-coated SPA beads to capture the biotinylated histone H3 peptide.
- Incubate to allow for bead settling.
- Measure the radioactivity using a scintillation counter. A decrease in signal indicates inhibition of HMT activity.
- Determine the IC<sub>50</sub> value from the dose-response curve.

## **Cellular Proliferation Assay**

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are either dependent or independent of the WDR5-MLL interaction.

#### Materials:

- WDR5-sensitive cell line (e.g., MV4;11)
- WDR5-resistant cell line (e.g., K562)
- Complete cell culture medium
- Test compounds
- Cell viability reagent (e.g., CellTiter-Glo®)
- · 96-well clear-bottom white plates
- Luminometer

#### Procedure:

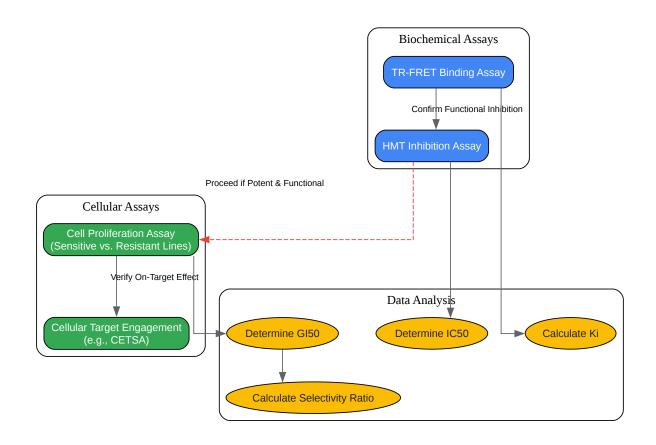
 Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.



- Prepare serial dilutions of the test compound in cell culture medium.
- Treat the cells with the test compound dilutions and incubate for a specified period (e.g., 72 hours).
- Equilibrate the plates to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the GI<sub>50</sub> value by fitting the dose-response curve.
- Determine the cellular selectivity by calculating the ratio of GI<sub>50</sub> (resistant cells) / GI<sub>50</sub> (sensitive cells).

## **Mandatory Visualizations**

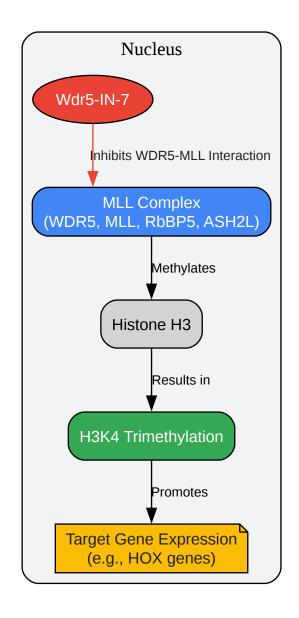




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Caption: Experimental workflow for evaluating WDR5 inhibitor selectivity.





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Caption: WDR5-MLL signaling pathway and the mechanism of Wdr5-IN-7 inhibition.

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